molecular formula C15H15N3OS B11661466 2-(phenylsulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide

2-(phenylsulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide

Cat. No.: B11661466
M. Wt: 285.4 g/mol
InChI Key: CVNHDWXYSSWJCQ-GZTJUZNOSA-N
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Description

2-(PHENYLSULFANYL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a phenylsulfanyl group and a pyridinylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PHENYLSULFANYL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the condensation of a phenylsulfanyl-substituted aldehyde with a hydrazide derivative. The reaction is often carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(PHENYLSULFANYL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-(PHENYLSULFANYL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(PHENYLSULFANYL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridinylmethylidene moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(PHENYLSULFANYL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its combination of a phenylsulfanyl group and a pyridinylmethylidene moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

2-phenylsulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide

InChI

InChI=1S/C15H15N3OS/c1-12(20-14-7-3-2-4-8-14)15(19)18-17-11-13-6-5-9-16-10-13/h2-12H,1H3,(H,18,19)/b17-11+

InChI Key

CVNHDWXYSSWJCQ-GZTJUZNOSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CN=CC=C1)SC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NN=CC1=CN=CC=C1)SC2=CC=CC=C2

solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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